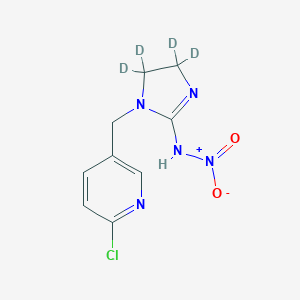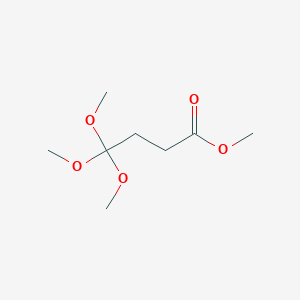![molecular formula C9H12OS2 B124562 Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) CAS No. 147319-51-5](/img/structure/B124562.png)
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI), also known as THT, is a sulfur-containing organic compound. It has been widely used in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) is a sulfur-containing compound that can act as a nucleophile in chemical reactions. It can also act as a reducing agent due to the presence of the carbonodithioic acid group. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has been shown to react with a variety of electrophiles, including aldehydes, ketones, and epoxides. The mechanism of action of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) is complex and depends on the specific reaction conditions.
Efectos Bioquímicos Y Fisiológicos
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some toxicity in animal studies. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has been reported to cause liver damage and decrease the activity of certain enzymes in rats. Further studies are needed to fully understand the biochemical and physiological effects of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) is also stable under a variety of conditions, making it easy to store and handle. However, Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) can also be difficult to handle due to its strong odor and tendency to polymerize.
Direcciones Futuras
There are several future directions for the use of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) could also be used in the preparation of new chiral ligands for asymmetric catalysis. Further studies are needed to fully understand the mechanism of action and potential toxicity of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI). Additionally, new methods for the synthesis of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) and its derivatives could be developed to improve its usefulness as a reagent in organic synthesis.
Conclusion:
In conclusion, Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) is a sulfur-containing organic compound that has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has unique chemical properties that make it a useful tool for organic chemists. However, Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) is also a toxic compound that requires careful handling and disposal. Further studies are needed to fully understand the mechanism of action and potential toxicity of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI).
Métodos De Síntesis
The synthesis of Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) can be achieved through a multi-step process. First, tricyclo[2.2.1.02,6]hept-3-ene is reacted with methyl mercaptan to produce tricyclo[2.2.1.02,6]hept-3-yl methyl sulfide. This compound is then reacted with carbon disulfide and sodium hydroxide to form the sodium salt of carbonodithioic acid. Finally, the esterification of this sodium salt with methanol yields Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI).
Aplicaciones Científicas De Investigación
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is also used as a sulfur source in the preparation of metal sulfides. Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) has been used in the synthesis of a variety of natural products, including sesquiterpenoids and alkaloids. It has also been used in the preparation of chiral ligands for asymmetric catalysis.
Propiedades
Número CAS |
147319-51-5 |
|---|---|
Nombre del producto |
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) |
Fórmula molecular |
C9H12OS2 |
Peso molecular |
200.3 g/mol |
Nombre IUPAC |
methylsulfanyl(3-tricyclo[2.2.1.02,6]heptanylsulfanyl)methanone |
InChI |
InChI=1S/C9H12OS2/c1-11-9(10)12-8-4-2-5-6(3-4)7(5)8/h4-8H,2-3H2,1H3 |
Clave InChI |
DITWWRQNYIJUJD-UHFFFAOYSA-N |
SMILES |
CSC(=O)SC1C2CC3C1C3C2 |
SMILES canónico |
CSC(=O)SC1C2CC3C1C3C2 |
Sinónimos |
Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)



